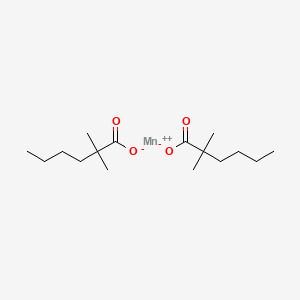

Manganese bis(dimethylhexanoate)

Description

Structure

3D Structure of Parent

Properties

CAS No. |

68398-21-0 |

|---|---|

Molecular Formula |

C16H30MnO4 |

Molecular Weight |

341.34 g/mol |

IUPAC Name |

2,2-dimethylhexanoate;manganese(2+) |

InChI |

InChI=1S/2C8H16O2.Mn/c2*1-4-5-6-8(2,3)7(9)10;/h2*4-6H2,1-3H3,(H,9,10);/q;;+2/p-2 |

InChI Key |

KEALCUZTPRMWSR-UHFFFAOYSA-L |

Canonical SMILES |

CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].[Mn+2] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Precursor Chemistry for Manganese Bis Dimethylhexanoate and Analogues

Routes to Manganese bis(dimethylhexanoate) Synthesis

Conventional Synthetic Approaches

The synthesis of manganese carboxylates, including analogues of manganese bis(dimethylhexanoate), is often achieved through established chemical reactions. A common method involves the reaction of a manganese salt with a carboxylic acid or its corresponding salt.

One conventional approach is the metathesis reaction between a manganese salt solution and a sodium salt of the desired carboxylic acid. scialert.net For instance, manganese carboxylates like manganese laurate, palmitate, and stearate (B1226849) have been synthesized by reacting manganese chloride with the sodium salts of the respective fatty acids. scialert.net This type of reaction is typically carried out in a solution, often at elevated temperatures (e.g., 80-85°C) with continuous stirring to ensure the reaction goes to completion. scialert.net

Another method involves the direct reaction of a manganese source, such as manganese carbonate, with a carboxylic acid. For example, manganese propionate (B1217596) can be prepared by reacting manganese carbonate with propionic acid. google.com This reaction may also be heated to reflux to drive the process. google.com In some variations, a base like sodium hydroxide (B78521) is added to the mixture. google.com

Furthermore, the synthesis can proceed by reacting a manganese-containing base like a carbonate, hydroxide, or oxide with a carboxylic acid, which can be in a concentrated or dilute form. google.com This acid-base neutralization reaction results in the formation of the manganese carboxylate salt. google.com

A straightforward anion exchange reaction is another viable route. This has been demonstrated by reacting manganese(II) acetate (B1210297) with a carboxylic acid to produce the corresponding manganese(II) carboxylate. rsc.orgnih.gov This method is advantageous due to the high solubility of the resulting complexes, making them suitable as precursors for deposition processes. nih.gov

A redox process under solvothermal conditions offers an alternative synthetic route. In this method, metallic manganese is oxidized by the acidic protons of a carboxylic acid, leading to the formation of manganese(II) carboxylates and hydrogen gas. researchgate.net

Green Chemistry and Sustainable Synthesis Pathways

In recent years, there has been a growing emphasis on developing environmentally friendly and sustainable methods for synthesizing manganese compounds, particularly nanoparticles. These "green" approaches often utilize natural resources and milder reaction conditions compared to conventional methods.

A prominent green chemistry approach involves the biosynthesis of manganese oxide nanoparticles using plant extracts. These extracts contain phytochemicals that can act as both reducing and capping agents. For example, extracts from lemon scientificarchives.comresearchgate.net, green tea nih.gov, and Viola betonicifolia leaves frontiersin.org have been successfully used to synthesize manganese oxide nanoparticles. The general mechanism involves the reduction of manganese ions (Mn²⁺) by the biomolecules present in the plant extract, followed by oxidation to form manganese oxide. scientificarchives.com These biosynthesized nanoparticles are often stabilized by compounds from the extracts, such as curcumin (B1669340) from turmeric, which prevents agglomeration. scientificarchives.com

The sol-gel method, in conjunction with plant extracts, also represents a greener synthetic route. For instance, manganese oxide nanoparticles have been synthesized using manganese chloride, potassium permanganate (B83412), and a methanolic extract of Sapindus mukorossi (reetha). jwent.net This method is noted for being simple and eco-friendly. jwent.net

Furthermore, research into the decarboxylative oxygenation of carboxylic acids using a non-heme manganese catalyst under blue light irradiation with oxygen as the sole oxidant presents a sustainable pathway. rsc.org This protocol allows for the conversion of readily available carboxylic acids under mild conditions. rsc.org The development of manganese-based catalysts for the oxidation of biomass-derived compounds, such as the conversion of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA) using air as the oxidant, also aligns with green chemistry principles. rsc.org These processes often operate at lower temperatures and pressures compared to traditional methods using noble-metal catalysts. rsc.org

These green synthesis pathways offer several advantages, including being cost-effective, time-saving, and environmentally benign by avoiding the use of toxic chemicals and reducing energy consumption. scientificarchives.comresearchgate.net

Table 1: Comparison of Conventional and Green Synthesis Methods for Manganese Compounds

| Feature | Conventional Synthesis | Green Synthesis (Biosynthesis) |

| Reactants | Manganese salts (e.g., chloride, acetate), strong acids/bases, organic solvents. scialert.netgoogle.com | Manganese salts, plant extracts (e.g., lemon, green tea). scientificarchives.comnih.gov |

| Reaction Conditions | Often requires elevated temperatures and pressures. scialert.netgoogle.com | Typically proceeds at or near room temperature. jwent.net |

| Byproducts | Can generate potentially harmful chemical waste. | Generally produces non-toxic byproducts. scientificarchives.com |

| Environmental Impact | Higher potential for environmental pollution. | Considered environmentally friendly and sustainable. scientificarchives.comresearchgate.net |

| Cost | Can be more expensive due to the cost of reagents and energy. | Often more cost-effective due to the use of readily available natural resources. scientificarchives.comresearchgate.net |

Precursor Design and Development for Vapor Deposition Techniques

The design and development of suitable precursors are critical for the successful deposition of thin films using techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). The properties of the precursor, such as its volatility, thermal stability, and reactivity, directly influence the quality and characteristics of the deposited film.

Chemical Vapor Deposition (CVD) Precursors

A variety of manganese compounds have been investigated as precursors for CVD. These include organometallic complexes and metal carboxylates. The choice of precursor depends on the desired film composition (e.g., manganese metal, manganese oxide, or manganese silicate) and the specific CVD process conditions.

Manganese carbonyls, such as dimanganese decacarbonyl (Mn₂(CO)₁₀), have been used for the thermal decomposition to deposit manganese-containing films. nih.gov However, these can lead to the incorporation of carbon and oxygen into the films. nih.gov

Metalorganic complexes, such as bis(N,N'-diisopropylpentylamidinato)manganese(II) and methylcyclopentadienylmanganese(I) tricarbonyl, have also been studied. acs.org The acetamidinate precursor showed high reactivity but resulted in nitrogen and carbon impurities in the deposited manganese films. acs.org In contrast, the methylcyclopentadienyl compound was less reactive. acs.org The formation of a manganese silicate/silicide interlayer has been observed when depositing on silicon oxide substrates, which can act as a diffusion barrier. acs.orgresearchgate.net

Manganese carboxylates have also been utilized as CVD precursors. For instance, manganese acetate has been used in spray pyrolysis, a variant of CVD, to deposit manganese oxide thin films. mocvd-precursor-encyclopedia.de More complex carboxylates, such as [Mn(O₂CCH₂OC₂H₄OMe)₂], have been employed in combustion chemical vapor deposition (CCVD) to deposit manganese oxide films like Mn₃O₄ and amorphous Mn₂O₃. rsc.orgnih.govresearchgate.net These precursors are noted for their good solubility. nih.gov

The thermal decomposition of an organometallic compound in the presence of a stoichiometric excess of a carboxylic acid can also be used to form the metal carboxylate precursor in situ. google.com

Atomic Layer Deposition (ALD) Precursors

Atomic Layer Deposition (ALD) relies on self-limiting surface reactions to achieve atomic-level control over film thickness and conformation. The selection of precursors is paramount for a successful ALD process. Key requirements for ALD precursors include sufficient volatility, thermal stability within the ALD temperature window, and chemisorption onto the substrate surface without thermal self-decomposition. aip.org

For manganese-containing films, several classes of precursors have been explored. Manganese bis(ethylcyclopentadienyl) has been used with hydrogen sulfide (B99878) to deposit manganese sulfide (MnS) thin films. acs.org The deposition temperature was found to influence the phase of the resulting MnS. acs.org

β-diketonates are another important class of ALD precursors. For example, Mn(thd)₃ (where Hthd = 2,2,6,6-tetramethyl-3,5-heptanedione) has been used with ozone to deposit manganese oxide thin films. researchgate.net The ALD window for this process was established between 138 and 210 °C. researchgate.net

Other manganese precursors that have been investigated for ALD include manganese bis(amidinates) and other β-diketonates like Mn(dpm)₃ and Mn(acac)₂. researchgate.net The choice of co-reactant, such as ozone or ammonia (B1221849) plasma, can also be used to control the composition of the deposited manganese oxide films. researchgate.net

Molecular Engineering of Ligands for Precursor Properties

The properties of a metal-organic precursor are largely determined by the nature of its ligands. Therefore, molecular engineering of the ligands is a key strategy to tailor the precursor's volatility, thermal stability, and reactivity for specific vapor deposition applications.

The primary goal of ligand design is to create a precursor that is volatile enough to be transported into the reactor in the gas phase but also stable enough to not decompose before reaching the substrate. The ligands should also facilitate the desired surface reaction and ideally leave behind no or minimal impurities in the deposited film.

For manganese precursors, various ligand systems have been explored. These include cyclopentadienyls, β-diketonates, and amidinates. researchgate.netaip.org The steric bulk and electronic properties of the ligands can be modified to fine-tune the precursor's characteristics. For instance, the use of bulky diamide (B1670390) ligands in low-valent manganese complexes has been shown to influence their reactivity. acs.org

The synthesis of heteroleptic manganese compounds, which contain different types of ligands, offers another avenue for tuning precursor properties. acs.org The development of new ligand systems, such as (tBuNH)SiMe₂NMe₂, is an active area of research aimed at creating novel ALD precursors with improved performance. researchgate.net

Furthermore, the choice of carboxylate ligand in manganese carboxylate precursors can impact their thermal stability. It has been observed that the thermal stability of manganese carboxylates increases with the length of the carbon chain of the carboxylate ligand. scialert.net This allows for the selection of a precursor that is stable at the processing temperatures of certain applications. scialert.net

Coordination Chemistry and Electronic Structure of Manganese Bis Dimethylhexanoate Complexes

Ligand Field Theory and Electronic Configuration Studies

The electronic behavior of manganese bis(dimethylhexanoate) is best understood through the lens of Ligand Field Theory (LFT), which builds upon the principles of molecular orbital and crystal field theories to describe bonding in coordination complexes. acs.orgyoutube.com The central manganese atom in this compound typically exists in the +2 oxidation state (Mn(II)).

A neutral manganese atom has an atomic number of 25, with an electron configuration of [Ar] 3d⁵ 4s². youtube.com In forming the Mn(II) ion, it loses the two electrons from the 4s orbital, resulting in an [Ar] 3d⁵ configuration. youtube.com This d⁵ configuration is particularly stable due to having a half-filled d subshell. researchgate.net

In the presence of the dimethylhexanoate ligands, the five degenerate d-orbitals of the Mn(II) ion are split into different energy levels. In a typical octahedral geometry, where the manganese ion is coordinated to six oxygen atoms from the carboxylate groups, the d-orbitals split into a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). purdue.edulibretexts.org

For Mn(II), a high-spin d⁵ complex is generally formed. purdue.eduuci.edu This is because the energy required to pair electrons in the lower energy orbitals (pairing energy) is greater than the energy required to promote an electron to the higher energy orbitals (ligand field splitting energy, Δo). libretexts.orguci.edu Consequently, each of the five d-orbitals is occupied by a single electron, all with parallel spins. youtube.com This high-spin configuration results in a total spin of S = 5/2. The Ligand Field Stabilization Energy (LFSE) for a high-spin d⁵ octahedral complex is zero, which contributes to the pale coloration typical of many Mn(II) compounds. researchgate.neturi.edu

Table 1: Electronic Properties of a Typical High-Spin Octahedral Mn(II) Complex

| Property | Value/Description |

| Central Metal Ion | Mn(II) |

| Electron Configuration | [Ar] 3d⁵ |

| d-orbital splitting (Octahedral) | t₂g³ eg² |

| Number of Unpaired Electrons | 5 |

| Total Spin (S) | 5/2 |

| Ligand Field Stabilization Energy | 0 Dq |

| Magnetic Behavior | Paramagnetic |

Complex Formation and Solution Behavior

In solution, manganese(II) salts can react with carboxylates like dimethylhexanoate to form coordination complexes. The formation and structure of these complexes are influenced by factors such as the solvent and the concentration of the reactants. Carboxylate ligands are versatile and can coordinate to the manganese center in several ways, most commonly in a monodentate or bidentate fashion. nih.gov In a monodentate coordination, only one oxygen atom of the carboxylate group binds to the manganese ion, whereas in a bidentate mode, both oxygen atoms coordinate, forming a chelate ring. nih.gov

The solvent plays a crucial role in the complex formation process. Solvent molecules can coordinate to the manganese ion, competing with the dimethylhexanoate ligands, or they can influence the aggregation of the complex. The nature of the solvent can affect the resulting coordination number and geometry of the manganese center. For instance, in aqueous solutions, water molecules can co-coordinate to the manganese ion. acs.org

The table below shows typical Manganese-Oxygen (Mn-O) bond lengths observed in various manganese complexes, illustrating the range of distances that might be expected in manganese bis(dimethylhexanoate) depending on the coordination environment.

Table 2: Representative Mn-O Bond Lengths in Different Coordination Environments

| Complex Type | Coordination Environment | Typical Mn-O Bond Length (Å) |

| Aquated Mn(II) ion | Octahedral | ~2.17 |

| Mn(II) with monodentate carboxylate | Octahedral | ~2.13 |

| Mn(II) with bidentate carboxylate | Distorted Octahedral | ~2.12 - 2.26 |

| Mn(II) with bridging carboxylate | Dinuclear | ~2.15 - 2.20 |

Influence of Ligand Architecture on Coordination Environment

The structure of the ligand, in this case, dimethylhexanoate, significantly impacts the coordination environment around the manganese(II) ion. The bulky alkyl chain of the dimethylhexanoate can sterically hinder the approach of other ligands, influencing the final coordination number and geometry of the complex. While six-coordinate octahedral geometry is common for Mn(II), other coordination numbers such as five and seven are also possible, depending on the steric demands of the ligands. nih.govnih.gov

The length and branching of the alkyl chain in carboxylate ligands can affect the packing of the complexes in the solid state and their solubility in various solvents. rsc.orgchemrxiv.org In the case of dimethylhexanoate, the branched alkyl group can lead to the formation of either discrete mononuclear complexes or polymeric structures where the carboxylate groups bridge between manganese centers. The specific isomer of dimethylhexanoate would also play a role in determining the steric environment.

Table 3: Comparison of Coordination Geometries in Manganese Carboxylate Complexes

| Ligand | Coordination Number | Geometry |

| Acetate (B1210297) | 6 or 7 | Distorted Octahedral or Pentagonal Bipyramidal |

| Benzoate | 6 | Distorted Octahedral |

| Dimethylhexanoate (Hypothetical) | 4, 5, or 6 | Tetrahedral, Trigonal Bipyramidal, or Octahedral |

Redox Properties and Oxidation State Interconversions in Catalytic Cycles

Manganese is known for its ability to exist in multiple oxidation states, most commonly +2, +3, and +4, which is a key feature of its role in catalysis. acs.orgresearchgate.net Manganese carboxylate complexes, including manganese bis(dimethylhexanoate), can act as catalysts in various oxidation reactions, particularly the oxidation of hydrocarbons. scientific.netresearchgate.net

In a typical catalytic cycle for hydrocarbon oxidation, the manganese complex initiates the reaction by interacting with an oxidant, such as molecular oxygen, to form a higher-valent manganese-oxo or peroxo species. rsc.org These species are potent oxidizing agents that can abstract a hydrogen atom from a hydrocarbon substrate, initiating a radical chain reaction. The manganese center can cycle between its +2, +3, and even +4 oxidation states during this process. acs.org

The carboxylate ligand plays a crucial role in these catalytic cycles. It helps to solubilize the manganese catalyst in non-polar organic media and modulates the redox potential of the manganese center. scientific.net The electronic properties of the carboxylate ligand can influence the stability of the different manganese oxidation states involved in the catalytic cycle. For example, the presence of carboxylate ligands can facilitate the Mn(III) to Mn(IV) oxidation, which is a key step in some catalytic oxygen evolution reactions. acs.org The interconversion between these oxidation states is fundamental to the catalytic activity of the complex. nih.govnih.gov

Table 4: Common Oxidation States of Manganese in Catalysis

| Oxidation State | Electron Configuration | Role in Catalysis |

| Mn(II) | d⁵ | Resting state, precursor to active catalyst |

| Mn(III) | d⁴ | Active oxidant, intermediate in catalytic cycles |

| Mn(IV) | d³ | Potent oxidant, involved in oxygen evolution |

Advanced Materials Science and Nanotechnology Applications

Thin Film Formation and Characterization

The deposition of thin films is a cornerstone of modern electronics and energy storage. Manganese-containing thin films, synthesized from various precursors, exhibit properties that are highly sought after in semiconductor and battery technologies.

In the semiconductor industry, thin films of manganese nitride (MnₓNᵧ) are gaining attention as effective diffusion barriers for copper interconnects. While these films are often grown via Chemical Vapor Deposition (CVD) using nitrogen-containing manganese precursors like bis(2,2,6,6-tetramethylpiperidido)manganese(II) or bis[di(tert-butyl)amido]manganese(II) with ammonia (B1221849), the principle of using a volatile manganese source is central. illinois.eduillinois.edu These films prevent the diffusion of copper into the surrounding dielectric material, which would otherwise compromise the performance and reliability of the integrated circuit.

Manganese nitride films grown by CVD can be deposited at remarkably low temperatures (as low as 80-200°C), which is a significant advantage for manufacturing processes. illinois.edu The resulting films are typically smooth, conformal, and can be either amorphous or crystalline depending on the deposition conditions. illinois.eduillinois.edu For instance, using bis[di(tert-butyl)amido]manganese(II), crystalline γ-Mn₃N₂ films can be produced at low temperatures. illinois.edu

Table 1: Properties of Manganese Nitride Thin Films for Semiconductor Applications

| Precursor | Co-reactant | Deposition Temperature (°C) | Film Composition | Key Film Properties | Source |

|---|---|---|---|---|---|

| Bis(2,2,6,6-tetramethylpiperidido)manganese(II) | Ammonia | 50–350 | MnₓNᵧ (Mn/N ratio ~2.3:1–2.5:1) | Smooth (0.4–0.7 nm RMS roughness), X-ray amorphous | illinois.edu |

| Bis[di(tert-butyl)amido]manganese(II) | Ammonia | 80–200 | γ-Mn₃N₂-x (x ≈ 0.7) | Crystalline, formed at unusually low temperatures | illinois.edu |

Manganese and its oxides are low-cost, abundant, and environmentally benign materials, making them highly attractive for energy storage systems like metal-air and sodium-ion batteries. rsc.orgnih.gov Metallic manganese has been demonstrated as a high-performance anode in primary metal-air batteries, delivering a specific capacity of 1930 A h kg⁻¹ and an energy density of 1859 W h kg⁻¹, which is 2.5 times more energy per gram than zinc under similar conditions. rsc.org The discharge process involves the oxidation of manganese through Mn(II) and Mn(III) states. rsc.org

In the realm of rechargeable batteries, manganese oxides (such as MnO₂) have a long history as cathode materials but are also being explored for other components. electrochem.org A novel approach involves using the deposition and stripping of MnO₂ from a soluble Mn²⁺ electrolyte, which circumvents the issues of solid-state conversion and intercalation, leading to superior electrochemical performance. stanford.edu Furthermore, innovations in sodium-ion batteries have utilized a Prussian blue analog containing a manganese(I/II) redox couple as a stable, high-rate anode material. nih.gov This system, when paired with a co-solvent electrolyte to address solubility issues, can retain 95% of its initial capacity after 1000 cycles. nih.gov

Nanoparticle Synthesis and Functionalization

The thermal decomposition of manganese carboxylates and other organometallic precursors in high-boiling point solvents is a common and effective method for producing manganese-based nanoparticles with controlled size, shape, and composition. youtube.comnih.gov This control is crucial for tailoring the material's properties to specific applications.

The synthesis of manganese oxide nanoparticles (MONPs) can be finely tuned by changing the precursor and reaction environment. For example, the thermal decomposition of manganese(II) acetylacetonate (B107027) yields different phases depending on whether the reaction is conducted in a nitrogen atmosphere (producing a mix of Mn₃O₄ and MnO) or in air (producing single-phase Mn₃O₄). nih.govresearchgate.net Using a different precursor, such as manganese oleate, allows for the synthesis of smaller, single-phase Mn₃O₄ nanoparticles. nih.govresearchgate.net This demonstrates that the choice of the organic ligand on the manganese precursor directly influences the resulting nanoparticle characteristics.

Various methods beyond thermal decomposition, such as co-precipitation, hydrothermal synthesis, and green synthesis using plant extracts, are also employed to create MnO and MnO₂ nanoparticles. researchgate.netijsrst.comias.ac.innih.govscientificarchives.com These methods offer different advantages in terms of cost, environmental impact, and the resulting nanoparticle morphology. ripublication.com For instance, green synthesis using lemon extract as a reducing agent can produce rod-shaped MnO₂ nanoparticles. scientificarchives.com

Table 2: Tunable Synthesis of Manganese Oxide Nanoparticles

| Precursor | Synthesis Method | Resulting Nanoparticle | Key Tunable Parameter | Effect | Source |

|---|---|---|---|---|---|

| Manganese(II) Acetylacetonate | Thermal Decomposition | MnO / Mn₃O₄ | Reaction Atmosphere (N₂ vs. Air) | Controls crystalline phase | nih.govresearchgate.net |

| Manganese Oleate | Thermal Decomposition | Mn₃O₄ | Precursor Choice | Produces smaller, single-phase nanoparticles | nih.gov |

| Manganese Acetate (B1210297) | Green Synthesis (Lemon Extract) | MnO₂ | pH, Temperature, Extract Ratio | Optimizes nanoparticle formation | scientificarchives.comscientificarchives.com |

| Manganese Sulphate / Nitrate | Hydrothermal / Co-precipitation | α-MnO₂, β-MnO₂, γ-MnOOH | Temperature, Reagents | Controls crystalline phase and morphology | ias.ac.in |

Manganese(II) complexes are known for their excellent photophysical properties, making them promising candidates for low-cost optoelectronic devices like organic light-emitting diodes (OLEDs). researchgate.netepa.gov The luminescence in Mn(II) complexes typically arises from the ⁴T₁ → ⁶A₁ electronic transition within the d-orbitals of the manganese ion. researchgate.net

The color and efficiency of this emission are highly tunable and depend strongly on the coordination environment of the Mn(II) center. researchgate.net By carefully selecting the ligands surrounding the manganese ion, the crystal field strength can be altered, which in turn modifies the energy of the d-d transition. This allows the emission color to be tuned across the visible spectrum, from green for tetrahedral coordination to red and near-infrared for octahedral coordination. researchgate.netnih.gov The synthesis of these materials is often straightforward, involving the reaction of a manganese(II) salt with organic ligands, such as those derived from phosphine (B1218219) oxides or halides. researchgate.netrsc.org This facile synthesis and tunable performance make Mn(II) complexes attractive for applications in lighting, displays, and information security. epa.gov

Manganese-based nanomaterials, particularly manganese dioxide (MnO₂), are effective photocatalysts for the degradation of organic pollutants in water. ijraset.com Their catalytic activity stems from their ability to absorb light and generate electron-hole pairs, which then produce reactive oxygen species (ROS) that break down contaminants. ijraset.comresearchgate.net

The efficiency of these photocatalysts can be enhanced by controlling their size, crystalline structure, and surface area. ijraset.com For example, MnO₂ nanoparticles synthesized via a green method using Nyctanthes arbor-tristis leaf extract and manganese acetate as a precursor demonstrated a 78.56% degradation rate for Methylene Blue dye after 360 minutes of sunlight exposure. ijraset.comresearchgate.net Similarly, manganese vanadate (B1173111) (Mn(VO₃)₂) nanostructures have shown high potential for degrading methyl orange under UV irradiation. researchgate.net The development of these nanomaterials aligns with the principles of green chemistry, aiming to reduce environmental pollution using sustainable materials and energy sources. ijraset.com

Mechanistic Investigations and Reaction Pathway Elucidation

Kinetics and Thermodynamics of Catalytic Processes

Manganese complexes are known to catalyze a variety of reactions, including oxidations and hydrogenations. For instance, in the manganese-catalyzed oxidation of alkanes, the reaction mechanism can involve the activation of dioxygen and subsequent C-H bond cleavage by a high-valent manganese-oxo or manganese-hydroxo intermediate. osti.gov The kinetics of such reactions are often studied to determine the rate-limiting step. For example, in the carbonylation of manganese alkyl carbonyl complexes, the rate of reaction was found to be dependent on the nature of the alkyl group, following the trend: n-propyl > ethyl > benzyl. acs.org

Thermodynamic studies of catalytic cycles provide insights into the feasibility of each step. Density Functional Theory (DFT) calculations are often employed to determine the free energy changes associated with the formation of intermediates and transition states. acs.org For example, in a proposed catalytic cycle for the N-alkylation of o-phenylenediamines with alcohols using a cationic Mn(I) catalyst, the formation of a manganese-alkoxide intermediate was found to be an exothermic process. acs.org The subsequent β-hydride elimination to form a manganese-hydride species was identified as the likely rate-limiting step. acs.org

The following table summarizes kinetic data for a related manganese-catalyzed reaction, highlighting the influence of reaction conditions on performance.

| Catalyst System | Substrate | Product | Conversion (%) | Selectivity (%) | Turnover Frequency (TOF) (h⁻¹) | Reference |

| Mn(III)-NHC complex | 1-phenylethanol | Acetophenone | >99 | >99 | 540 | nih.gov |

| [Mn(acac)₃] | 1-phenylethanol | Acetophenone | 69 | >99 | 61 | nih.gov |

This table presents data for a manganese N-heterocyclic carbene (NHC) complex and manganese(III) acetylacetonate (B107027) to illustrate typical kinetic parameters in manganese catalysis.

In Situ Spectroscopic Studies of Reaction Intermediates

To fully understand a catalytic cycle, it is essential to identify the transient species that are formed during the reaction. In situ and operando spectroscopy techniques are invaluable tools for this purpose, as they allow for the observation of the catalyst under actual reaction conditions. acs.orgornl.gov Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide structural information about reaction intermediates. nih.govnih.gov

In manganese-catalyzed oxidation reactions, high-valent manganese-oxo (Mn=O) and manganese-hydroperoxo (Mn-OOH) species are often proposed as key intermediates. acs.orgnih.gov For example, in the oxygen evolution reaction (OER) catalyzed by a carboxylated graphene-manganese dioxide composite, operando Raman spectroscopy was used to detect the formation of Mn-OH and Mn-OOH intermediates. acs.orgnih.gov The carboxylate groups were found to play a crucial role in facilitating proton transfer, thereby enhancing the catalytic efficiency. acs.orgnih.gov

Similarly, in the oxidation of alcohols using a manganese(III) complex with an N-heterocyclic carbene ligand, mechanistic studies including IR spectroscopy supported the formation of a manganese(V)-oxo species as the active oxidant. nih.gov This intermediate is believed to abstract a hydrogen atom from the alcohol in the turnover-limiting step. nih.gov

The table below provides examples of spectroscopic techniques used to identify intermediates in manganese-catalyzed reactions.

| Spectroscopic Technique | Catalyst System | Observed Intermediates | Reaction Type | Reference |

| Operando Raman Spectroscopy | Carboxylated Graphene-MnO₂ | Mn-OH, Mn-OOH | Oxygen Evolution Reaction | acs.orgnih.gov |

| Operando FT-IR Spectroscopy | MnWO₄ | Surface-adsorbed species | Alkane Oxidation | researchgate.net |

| In Situ Spectroscopy | Mn-based complexes | Various Mn complexes (resting states) | Oxidation with H₂O₂ | rug.nl |

Surface Chemistry in Thin Film Growth Mechanisms

Manganese-containing thin films have applications in microelectronics, and their deposition is often achieved through methods like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). nih.gov The precursor's surface chemistry plays a critical role in the growth and quality of these films. rsc.orgresearchgate.net Manganese carboxylates, including potentially manganese bis(dimethylhexanoate), can serve as precursors for the deposition of manganese-based materials. nih.gov

The ALD process involves sequential, self-limiting surface reactions. researchgate.net For the growth of manganese-containing films, a manganese precursor is introduced into the reactor, which then chemisorbs onto the substrate surface. This is followed by a pulse of a co-reactant, such as water or ozone, which reacts with the adsorbed precursor to form the desired material and volatile byproducts. researchgate.net The choice of precursor is critical and depends on factors like volatility, thermal stability, and reactivity. nih.gov

Studies on the ALD of manganese sulfide (B99878) (MnS) using manganese bis(ethylcyclopentadienyl) as the precursor have shown that the deposition temperature can control the crystalline phase of the resulting film. acs.org In situ quartz crystal microbalance (QCM) and quadrupole mass spectrometry (QMS) have been used to elucidate the reaction mechanism, confirming the self-limiting nature of the ALD half-reactions. acs.org Similarly, the deposition of manganese-organic hybrid thin films using Mn(thd)₃ (thd = 2,2,6,6-tetramethyl-3,5-heptanedionato) and terephthalic acid has been demonstrated via a combined ALD/MLD (molecular layer deposition) process. rsc.org

The following table outlines different manganese precursors used in thin film deposition and the resulting material.

| Precursor | Co-reactant | Deposition Method | Resulting Film | Reference |

| Manganese bis(ethylcyclopentadienyl) | Hydrogen sulfide | ALD | Manganese Sulfide (MnS) | acs.org |

| Mn(thd)₃ | Terephthalic acid | ALD/MLD | Manganese-terephthalate hybrid | rsc.org |

| Mn₂(tBuNCHC(tBu)(Me)O)₄ | BH₃(NHMe₂) | ALD | Copper/Manganese alloy | researchgate.net |

| Mn(tmhd)₃ | - | CVD | Manganese-containing films | nih.gov |

Elucidation of Photophysical Processes

The photophysical properties of manganese(II) complexes, such as their luminescence, are of significant interest for applications in lighting and optical devices. acs.orgresearchgate.net The luminescence of Mn(II) complexes is typically characterized by a broad emission band in the green to red region of the spectrum, arising from the spin-forbidden ⁴T₁ → ⁶A₁ transition. acs.org The exact emission wavelength, quantum yield, and lifetime are highly dependent on the coordination environment of the Mn(II) ion, including the nature of the ligands. acs.orgresearchgate.net

In manganese(II) complexes with a tetrahedral coordination geometry, the emission is typically green. acs.org The ligand field strength plays a crucial role; for instance, the choice of halide ligands (chloride, bromide, or iodide) in tetrahalomanganate(II) complexes can tune the emission peak position. acs.org Carboxylate ligands can also influence the photophysical properties. The replacement of acetate (B1210297) groups with fluorescent carboxylate ligands like those derived from naphthalene, anthracene, and pyrene (B120774) in a manganese cluster resulted in emissive single-molecule magnets. researchgate.net

Some manganese complexes exhibit dual emission, with one band originating from the ligand-centered fluorescence and the other from the Mn(II)-centered phosphorescence. nih.gov The study of these photophysical processes is essential for the rational design of new luminescent materials with tailored properties. researchgate.net

The table below summarizes the photoluminescent properties of selected manganese(II) complexes.

| Complex Type | Excitation Wavelength (nm) | Emission Peak (nm) | Photoluminescence Quantum Yield (PLQY) (%) | Reference |

| Organic-inorganic Mn(II) halides | 450 | 505-547 | 30-90 | acs.org |

| (C₆H₁₆N)₂MnBr₁.₅₃Cl₂.₄₇ | - | - | 88.71 | acs.org |

| (C₇H₁₈N)₂MnBr₁.₄₀Cl₂.₆₀ | - | - | 94.59 | acs.org |

| [MnCl₂{O=PPh(BINOL)}₂] | UV | ~380 and 641-653 | - | nih.gov |

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic properties of transition metal complexes. For manganese complexes, DFT calculations can elucidate details about orbital interactions, spin states, and the nature of metal-ligand bonding, which are crucial for understanding their reactivity.

Electronic Structure and Bonding: DFT studies on various manganese(II) and manganese(III) carboxylate complexes reveal important aspects of their electronic configuration. In a hypothetical manganese bis(dimethylhexanoate) complex, the manganese center would be coordinated to two dimethylhexanoate ligands through their carboxylate groups. The electronic structure would be characterized by the interactions between the manganese d-orbitals and the oxygen p-orbitals of the carboxylate ligands.

Research on manganese-oxo dimer complexes with bridging carboxylate ligands has shown that the net charge on the manganese centers is significantly influenced by strong ligand-to-metal charge transfer, particularly from oxo and carboxylate ligands. nih.gov The terminal ligands also play a crucial role; for instance, triazacyclononane (TACN) has been found to be a better electron donor than acetate (B1210297) on a per-donor-atom basis. nih.gov This suggests that the electronic environment around the manganese in bis(dimethylhexanoate) would be highly dependent on the coordination geometry and any additional solvent or bridging ligands.

Spin State and Magnetic Properties: Manganese complexes can exist in various spin states, and DFT is instrumental in predicting the ground spin state and exchange coupling constants in multinuclear complexes. For a dinuclear Mn(II)-Mn(III) complex with one hydroxo and two pivalate (B1233124) bridges, DFT calculations, combined with EPR and ENDOR spectroscopy, have been used to determine the electronic structure and magnetic interactions. anu.edu.au These studies revealed a small exchange coupling between the manganese ions, a feature also observed in trinuclear Mn(II) pivalate complexes. rsc.org The spin density distribution, which can be calculated using DFT, helps in understanding the nature of the magnetic coupling between metal centers. rsc.org

Reactivity: The reactivity of manganese complexes is intrinsically linked to their electronic structure. DFT calculations can model reaction pathways and transition states, providing insights into reaction mechanisms. For instance, in manganese-catalyzed oxidation reactions, DFT has been used to study the formation of high-valent manganese-oxo species, which are often the key active oxidants. rsc.org The calculations can reveal the energy barriers for crucial steps like hydrogen atom abstraction from a substrate, thereby explaining the observed reactivity and selectivity. rsc.org Studies on manganese complexes with N-heterocyclic carbene ligands have used DFT to support the proposed formation of a manganese(V)-oxo species as the active oxidant in alcohol oxidation.

| Property | Analogous Complex Studied | Key DFT Findings | Reference |

| Electronic Structure | Mn-oxo dimers with acetate | Strong ligand-to-metal charge transfer from carboxylate ligands. nih.gov | nih.gov |

| Spin Coupling | Trinuclear Mn(II) pivalate | Weak antiferromagnetic coupling between Mn(II) centers. rsc.org | rsc.org |

| Reactivity | Mn complex with picolinic acid | Formation of an electrophilic Mn-oxo species for alcohol oxidation. rsc.org | rsc.org |

| Reaction Mechanism | Mn(TMP)F | Postulated pathway for C-H fluorination involving an O=Mn(V) complex. nih.gov | nih.gov |

This table presents DFT findings for manganese complexes with ligands analogous to dimethylhexanoate, providing insights into the potential properties of Manganese bis(dimethylhexanoate).

Molecular Dynamics Simulations and Reaction Pathway Modeling

Molecular dynamics (MD) simulations and reaction pathway modeling offer a dynamic perspective on the behavior of manganese complexes in solution and during catalytic cycles. These methods can explore the conformational landscape, solvent effects, and the energetics of reaction pathways.

Conformational Dynamics and Solvation: First-principles molecular dynamics (FPMD) simulations have been employed to investigate the coordination environment of Mn(II) and Mn(III) acetate complexes in aqueous acetic acid, mimicking conditions for p-xylene (B151628) oxidation. cardiff.ac.uk These simulations show that the number of coordinating water ligands in the inner sphere can vary, and that the oxidation state of manganese can influence ligand exchange dynamics. cardiff.ac.uk Such studies are crucial for understanding the behavior of manganese bis(dimethylhexanoate) in solution, as the coordination of solvent molecules can significantly impact its reactivity.

Reaction Pathway Analysis: Computational modeling can trace the entire catalytic cycle of a manganese-catalyzed reaction. For manganese-catalyzed C-H azidation, a plausible reaction pathway has been proposed based on computational analysis. nih.gov This pathway involves the oxidation of the initial Mn(III) catalyst to a high-valent Mn(V)-azido species, followed by hydrogen abstraction from the substrate to generate a carbon-centered radical, which is then trapped by a Mn(IV)-azido intermediate. nih.gov

| Simulation/Modeling Type | System Studied | Key Insights | Reference |

| First-Principles Molecular Dynamics | Mn(II)/Mn(III) acetates in solution | Dynamic coordination of solvent molecules and influence of oxidation state on ligand exchange. cardiff.ac.uk | cardiff.ac.uk |

| Reaction Pathway Modeling | Mn-catalyzed C-H azidation | Stepwise mechanism involving Mn(V) and Mn(IV) intermediates. nih.gov | nih.gov |

| Reaction Profile Calculation | Mn-catalyzed hydrogenation | Identification of active species, transition states, and off-cycle intermediates. nih.govresearchgate.net | nih.govresearchgate.net |

| QM/MM Simulations | Vitamin B12-dependent enzymes | Enzymatic environment controls the cleavage of the Co-C bond through electrostatic interactions. louisville.edu | louisville.edu |

This table summarizes insights from molecular dynamics and reaction pathway modeling of analogous manganese-catalyzed systems.

Prediction of Catalytic Activity and Selectivity

A major goal of theoretical and computational chemistry is to predict the catalytic performance of new or hypothetical catalysts, thereby guiding experimental efforts.

Relating Electronic Properties to Catalytic Activity: DFT calculations can establish relationships between the electronic properties of a catalyst and its activity. For example, in the oxidation of glycerol (B35011) catalyzed by manganese oxide, DFT calculations have shown that doping with nickel modifies the electronic structure of the catalyst, reducing the energy barrier for hydrogen transfer and accelerating the reaction. eurekalert.org For manganese-catalyzed hydrogenation, Hammett analysis based on DFT calculations has revealed how electronic modifications to the ligand framework impact the thermodynamics and kinetics of the key H2 activation step. nih.govresearchgate.net

High-Throughput Screening and Machine Learning: The combination of DFT with machine learning (ML) is emerging as a powerful tool for accelerating catalyst discovery. researchgate.netsemanticscholar.org By training ML models on DFT-calculated data for a set of known catalysts, it is possible to predict the catalytic activity of new candidate structures with significantly reduced computational cost. researchgate.netsemanticscholar.org This approach has been successfully applied to predict the catalytic activities of transition metal complexes in ethylene (B1197577) polymerization. While not yet applied specifically to manganese bis(dimethylhexanoate), this methodology holds great promise for the future design of manganese catalysts.

Understanding Selectivity: Computational studies can also provide a rationale for the observed selectivity in catalytic reactions. In the oxidative kinetic resolution of secondary alcohols by a chiral manganese complex, DFT calculations have shown a difference in the energy barriers for hydrogen atom abstraction from the two enantiomers of the alcohol, which explains the observed enantioselectivity. rsc.org Similarly, in manganese-catalyzed intramolecular C(sp3)-H amination, mechanistic studies suggest a reaction pathway that balances reactivity and selectivity, allowing for the functionalization of strong C-H bonds while tolerating other reactive functional groups. nih.gov

| Prediction Goal | Methodology | Example System | Key Finding | Reference |

| Activity Enhancement | DFT calculations | Ni-doped MnO2 for glycerol oxidation | Ni-doping lowers the energy barrier for hydrogen transfer. eurekalert.org | eurekalert.org |

| Enantioselectivity | DFT calculations | Chiral Mn complex for alcohol oxidation | Different energy barriers for H-atom abstraction from R- and S-enantiomers. rsc.org | rsc.org |

| Catalyst Screening | DFT-aided Machine Learning | Transition metal complexes for polymerization | ML models can accurately predict catalytic activity from molecular descriptors. | |

| Chemoselectivity | Mechanistic studies | Mn-phthalocyanine for C-H amination | Unique reaction pathway enables high reactivity and selectivity. nih.gov | nih.gov |

This table illustrates how computational methods are used to predict and understand the catalytic activity and selectivity of manganese complexes.

Analytical and Spectroscopic Characterization Methodologies in Manganese Bis Dimethylhexanoate Research

Vibrational Spectroscopy (FTIR, Raman) for Structural Elucidation and Reaction Monitoring

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and bonding within manganese complexes. tuwien.atnih.gov In the study of manganese compounds, FTIR spectra are particularly useful for identifying the coordination between manganese and ligands. For instance, changes in the absorption bands corresponding to specific functional groups upon complexation with manganese provide direct evidence of bond formation. researchgate.net The Mn-O stretching mode, a key indicator of the metal-ligand bond, typically appears in the 400-600 cm⁻¹ region of the FTIR spectrum. researchgate.net

Raman spectroscopy complements FTIR by providing information on non-polar bonds and is less susceptible to interference from water, making it suitable for studying aqueous solutions and monitoring reactions. icm.edu.plnih.gov For manganese oxides, Raman spectra can distinguish between different phases, such as MnO and Mn₃O₄, which may not be easily discernible by other methods like X-ray diffraction. icm.edu.pl The characteristic Raman bands for different manganese oxide species allow for detailed phase composition analysis. icm.edu.plrsc.org

Key Findings from Vibrational Spectroscopy:

| Technique | Application | Key Observations |

| FTIR | Structural Elucidation | Disappearance or shift of ligand-specific bands upon coordination with manganese. researchgate.net |

| FTIR | Identification of Mn-O bond | Presence of Mn-O stretching vibrations in the 400-600 cm⁻¹ range. researchgate.net |

| Raman | Phase Identification | Differentiation between various manganese oxide phases (e.g., MnO, Mn₃O₄). icm.edu.pl |

| Raman | Reaction Monitoring | Tracking the evolution of vibrational modes to follow the course of a reaction. nih.gov |

Electronic Spectroscopy (UV-Vis, Luminescence) for Electronic Transitions and Photophysical Studies

Electronic spectroscopy, primarily UV-Visible (UV-Vis) absorption and luminescence spectroscopy, provides insights into the electronic structure and photophysical properties of manganese bis(dimethylhexanoate). The UV-Vis spectra of manganese complexes are characterized by absorption bands arising from d-d electronic transitions within the manganese ion and charge transfer transitions between the metal and its ligands. researchgate.netdocbrown.info The position and intensity of these bands are sensitive to the oxidation state and coordination environment of the manganese center. docbrown.info For example, the UV-Vis spectrum of the permanganate (B83412) ion (MnO₄⁻), with manganese in the +7 oxidation state, exhibits intense absorption due to charge transfer, resulting in its characteristic deep purple color. docbrown.infoyoutube.com In contrast, Mn(II) complexes are often pale in color due to spin-forbidden d-d transitions. docbrown.info

UV-Vis spectroscopy is also a valuable tool for quantitative analysis, allowing for the determination of manganese ion concentration in solutions based on the Beer-Lambert law. nih.govillinois.edu This technique can be adapted for in-situ monitoring of reactions involving changes in manganese concentration or oxidation state. illinois.edu

Luminescence spectroscopy, although less commonly reported for simple manganese carboxylates, can provide information on excited state dynamics.

Key Findings from Electronic Spectroscopy:

| Technique | Application | Key Observations |

| UV-Vis | Determination of Electronic Structure | Observation of d-d and charge transfer transitions. researchgate.netdocbrown.info |

| UV-Vis | Quantitative Analysis | Linear relationship between absorbance and Mn²⁺ concentration. nih.govillinois.edu |

| UV-Vis | Reaction Monitoring | Changes in absorption spectra indicate changes in manganese oxidation state or concentration. illinois.edu |

Magnetic Resonance Techniques (EPR, NMR) for Spin States and Solution Dynamics

Electron Paramagnetic Resonance (EPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for probing the magnetic properties and solution behavior of manganese complexes. EPR is particularly sensitive to paramagnetic species like manganese(II) (a high-spin d⁵ ion) and can provide detailed information about its electronic spin state, coordination environment, and interactions with other molecules. rsc.orgnih.gov The EPR spectra of Mn(II) complexes often exhibit a characteristic six-line hyperfine pattern due to the interaction of the electron spin with the ⁵⁵Mn nucleus (I = 5/2). nih.gov The parameters derived from EPR spectra, such as the g-value and hyperfine coupling constant, are indicative of the covalency of the metal-ligand bonds. nih.gov For dinuclear manganese centers, EPR can be used to determine the exchange interaction between the two metal ions. cmu.edunih.gov

While NMR is typically used for diamagnetic compounds, it can be applied to study the solution dynamics of manganese complexes. The paramagnetic nature of Mn(II) can induce significant broadening and shifts in the NMR signals of nearby nuclei, providing information about the structure and dynamics of the complex in solution.

Key Findings from Magnetic Resonance Techniques:

| Technique | Application | Key Observations |

| EPR | Determination of Spin State | Characterization of the high-spin d⁵ configuration of Mn(II). nih.gov |

| EPR | Probing Coordination Environment | g-values and hyperfine coupling constants reflect the nature of metal-ligand bonding. nih.gov |

| EPR | Study of Magnetic Interactions | Determination of exchange coupling constants in dinuclear manganese complexes. cmu.edunih.gov |

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

Powder XRD is used to identify the crystalline phases present in a bulk sample and to assess its crystallinity. icm.edu.plrsc.org This is particularly important for manganese oxides, where different synthetic conditions can lead to various polymorphs with distinct properties. rsc.org The diffraction pattern serves as a fingerprint for a specific crystalline material.

Key Findings from X-ray Diffraction:

| Technique | Application | Key Observations |

| Single-Crystal XRD | Determination of Molecular Structure | Provides precise bond lengths, bond angles, and coordination geometry. nih.govnih.gov |

| Powder XRD | Phase Identification | Distinguishes between different crystalline forms of manganese compounds. icm.edu.plrsc.org |

| Powder XRD | Crystallinity Assessment | Broadened diffraction peaks indicate smaller crystallite sizes or lower crystallinity. rsc.org |

Microscopic Techniques (SEM, TEM) for Nanomaterial Morphology and Size Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential for visualizing the morphology and determining the size of nanomaterials. When manganese bis(dimethylhexanoate) is used as a precursor for the synthesis of manganese-containing nanoparticles, SEM provides images of the surface topography and particle shape on a larger scale. TEM, with its higher resolution, allows for the direct visualization of individual nanoparticles, enabling the determination of their size, size distribution, and shape. researchgate.net For instance, TEM analysis can confirm the formation of spherical nanoparticles and provide their average diameter. researchgate.net

Electrochemical Methods (Cyclic Voltammetry) for Redox Behavior

Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of manganese bis(dimethylhexanoate). nih.govrsdjournal.org CV involves scanning the potential of an electrode and measuring the resulting current, providing information about the oxidation and reduction processes of the manganese species. nih.govresearchgate.net The voltammogram can reveal the potentials at which Mn(II) is oxidized to higher oxidation states (e.g., Mn(III), Mn(IV)) and subsequently reduced back. nih.govnih.gov The reversibility of these redox processes can also be assessed. nih.gov The electrochemical behavior is highly dependent on the solvent, supporting electrolyte, and the nature of the ligands coordinated to the manganese ion. nih.gov

Key Findings from Cyclic Voltammetry:

| Technique | Application | Key Observations |

| Cyclic Voltammetry | Investigation of Redox Properties | Identification of oxidation and reduction potentials of the Mn(II)/Mn(III) and other redox couples. nih.govnih.gov |

| Cyclic Voltammetry | Assessment of Redox Reversibility | Determines the stability of the different oxidation states of manganese under electrochemical conditions. nih.gov |

Hyphenated Techniques (e.g., GC-MS, SEC, QCM, QMS) for Reaction Product Analysis and Deposition Monitoring

Hyphenated techniques combine the separation power of chromatography or other methods with the detection capabilities of a sensitive detector, providing comprehensive analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile organic products that may be formed during reactions involving manganese bis(dimethylhexanoate), such as in catalysis or thermal decomposition studies.

Size Exclusion Chromatography (SEC): Also known as Gel Permeation Chromatography (GPC), SEC is used to determine the molecular weight and molecular weight distribution of polymers. specificpolymers.comrsc.org If manganese bis(dimethylhexanoate) is used as an initiator or catalyst in polymerization reactions, SEC is crucial for characterizing the resulting polymers. specificpolymers.com

Quartz Crystal Microbalance (QCM): QCM is a highly sensitive mass sensing technique that can monitor the deposition of thin films in real-time. In the context of chemical vapor deposition or atomic layer deposition where a manganese precursor might be used, QCM can track the growth of manganese-containing films with sub-nanogram resolution.

Quadrupole Mass Spectrometry (QMS): QMS is often coupled with thermal analysis techniques (like thermogravimetry) to analyze the gaseous species evolved during the decomposition of a compound. For manganese bis(dimethylhexanoate), TGA-QMS would identify the fragmentation patterns of the ligands as they are released upon heating.

Environmental Considerations and Sustainable Chemical Development

Green Chemistry Principles in Synthesis and Application

The pursuit of sustainability in chemical manufacturing centers on the core tenets of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable resources. While specific research on the green synthesis of Manganese bis(dimethylhexanoate) is not extensively documented, principles can be inferred from the synthesis of other manganese carboxylates and the broader applications of manganese compounds in sustainable catalysis.

A common method for synthesizing manganese carboxylates involves a two-step reaction. scialert.net First, a carboxylic acid is reacted with a base like sodium hydroxide (B78521) to form a sodium carboxylate. scialert.net This is followed by a reaction with a manganese salt, such as manganese chloride, to produce the final manganese carboxylate. scialert.net

| Step | Reactants | Product | Typical Reaction Conditions |

|---|---|---|---|

| 1 | Carboxylic Acid, Sodium Hydroxide | Sodium Carboxylate | 80-85°C, 1 hour agitation scialert.net |

| 2 | Sodium Carboxylate, Manganese Chloride | Manganese Carboxylate | 80-85°C, continuous stirring scialert.net |

In terms of application, manganese-based compounds are gaining significant attention as sustainable catalysts. nih.gov Manganese is an earth-abundant metal, making it a more cost-effective and less toxic alternative to precious metal catalysts like rhodium and iridium. nih.govmalvernpanalytical.com Manganese catalysts have shown efficacy in a variety of organic reactions, including C-H functionalization, which is a powerful tool for creating complex molecules for pharmaceuticals and advanced materials. nih.gov The use of manganese catalysts can lead to more efficient and "cleaner" reactions with fewer by-products. malvernpanalytical.com

The development of manganese-based catalysts that can operate under mild conditions, such as at lower temperatures and with the use of visible light, further enhances their green credentials. malvernpanalytical.com While the specific catalytic activity of Manganese bis(dimethylhexanoate) is not widely reported, its nature as a manganese carboxylate suggests potential applications in areas where other manganese salts have proven effective.

Sustainable Resource Utilization and Recycling Strategies

The sustainable use of manganese extends beyond its application in catalysis to include the recovery and recycling of the metal from various waste streams. While specific recycling protocols for Manganese bis(dimethylhexanoate) are not established, general strategies for manganese recovery from industrial and post-consumer waste are relevant.

Hydrometallurgical and pyrometallurgical processes are the two main approaches for recycling manganese-containing waste. europa.eu Hydrometallurgical methods involve leaching the manganese from the waste material using an acidic or alkaline solution, followed by selective recovery of the metal. europa.eu For instance, manganese can be recovered from spent lithium-ion batteries by leaching with sulfuric acid and then separating it from other metals through solvent extraction. saimm.co.za

| Method | Description | Source Material Examples |

|---|---|---|

| Hydrometallurgy | Leaching of manganese with acidic or alkaline solutions, followed by selective recovery. europa.eu | Spent batteries, industrial sludges europa.eusaimm.co.za |

| Pyrometallurgy | Use of high temperatures to separate and recover metals. europa.eu | Steel scrap, ferromanganese slag malvernpanalytical.com911metallurgist.com |

In the context of a solution containing Manganese bis(dimethylhexanoate), a hydrometallurgical approach could potentially be employed to recover the manganese. This would likely involve precipitating the manganese as an insoluble salt, such as manganese hydroxide or manganese carbonate, which could then be further processed. europa.eu

The organic component, dimethylhexanoic acid, could also theoretically be recovered, although the economic viability of such a process would depend on its concentration and purity. The principles of a circular economy encourage the recovery and reuse of all components of a chemical product to minimize waste and conserve resources. malvernpanalytical.com

The development of closed-loop systems, where the manganese from spent catalysts or other applications is efficiently recovered and reused to synthesize new batches of Manganese bis(dimethylhexanoate) or other valuable manganese compounds, represents a key goal for sustainable chemical manufacturing.

Future Research Directions and Perspectives in Manganese Bis Dimethylhexanoate Chemistry

Development of Novel Ligand Architectures for Enhanced Performance

The performance of a metal-centric catalyst or functional material is intrinsically linked to the electronic and steric properties of its coordinating ligands. For Manganese bis(dimethylhexanoate), the simple dimethylhexanoate ligand provides a starting point, but the future lies in the rational design of more sophisticated ligand architectures to unlock enhanced reactivity, selectivity, and stability.

Future research will likely focus on the synthesis of modified dimethylhexanoate ligands or the introduction of co-ligands to create well-defined coordination spheres around the manganese center. For instance, the incorporation of nitrogen-based moieties, such as pyridyl or bipyridyl groups, into the ligand framework could lead to the formation of multinuclear manganese clusters with interesting magnetic and catalytic properties. nih.gov The synthesis of carboxylate-rich hybrid ligands is another promising avenue, potentially leading to new manganese(II) complexes with tailored functionalities. nih.gov

Furthermore, the principles of supramolecular chemistry could be applied to assemble complex architectures. The use of dicarboxylic acids with flexible spacers has been shown to produce 1D and 2D coordination polymers of manganese. mdpi.com Adapting this approach to incorporate dimethylhexanoate-like structures could lead to novel metal-organic frameworks (MOFs) with tunable porosity and catalytic activity. The modification of manganese oxide surfaces with carboxylates has already been demonstrated to control selectivity in ammoxidation reactions, suggesting that surface functionalization of materials with dimethylhexanoate derivatives could be a fruitful area of investigation. cas.cn

A key challenge will be the development of synthetic methodologies that allow for precise control over the coordination environment of the manganese ion. This will require a deep understanding of the interplay between the steric and electronic effects of the ligands and the resulting structure and reactivity of the manganese complex.

Exploration of New Catalytic Transformations

Manganese catalysts are known to be active in a variety of organic transformations, particularly oxidation reactions. alfachemic.com Manganese carboxylates, in particular, have been investigated as catalysts for the oxidation of hydrocarbons. core.ac.uk A significant future direction for Manganese bis(dimethylhexanoate) will be the expansion of its catalytic repertoire beyond these established reactions.

Given the ability of manganese to access multiple oxidation states, there is considerable potential for its application in a wider range of catalytic cycles. For example, manganese-catalyzed C-H bond activation has emerged as a powerful tool for the late-stage functionalization of complex molecules. nih.gov Investigating the capability of Manganese bis(dimethylhexanoate), either alone or in combination with other ligands, to catalyze such reactions would be a valuable pursuit.

The field of polymerization catalysis also presents opportunities. While some transition metal carboxylates are used as initiators or catalysts in polymerization processes, the role of manganese carboxylates is less explored. Research into the potential of Manganese bis(dimethylhexanoate) to catalyze the polymerization of various monomers could lead to the development of new polymeric materials with unique properties. For instance, manganese complexes have been explored for the synthesis of polyketones through a hydrogen-borrowing approach. acs.org

Moreover, the development of heterogeneous catalysts based on Manganese bis(dimethylhexanoate) is a critical area for future research. Immobilizing the complex on solid supports, such as silica (B1680970) or polymers, could enhance its stability and recyclability, making it more amenable to industrial applications. The synthesis of manganese-based metal-organic frameworks from carboxylate linkers has already shown promise for applications in adsorption and catalysis. researchgate.net

Integration into Advanced Functional Materials

The unique electronic and magnetic properties of manganese make it an attractive component for the design of advanced functional materials. Manganese bis(dimethylhexanoate) can serve as a valuable precursor or building block for the synthesis of such materials.

A significant area of future research will be the development of manganese-based metal-organic frameworks (MOFs). youtube.com By utilizing dimethylhexanoic acid or its derivatives as organic linkers, it may be possible to construct novel 3D frameworks with tailored pore sizes and functionalities. mdpi.com These materials could find applications in gas storage, separation, and heterogeneous catalysis. The synthesis of manganese-based MOFs from aromatic dicarboxylic acids has already been demonstrated for iodine adsorption. researchgate.net

Furthermore, the magnetic properties of manganese carboxylate complexes are of considerable interest. Manganese(II) MOFs based on mixed carboxylate and azide (B81097) bridges have been shown to exhibit interesting magnetic behaviors, including one-dimensional antiferromagnetism. nih.gov The synthesis of new coordination polymers and clusters from Manganese bis(dimethylhexanoate) could lead to materials with novel magnetic properties, such as single-molecule magnet behavior. acs.orgfigshare.com High-nuclearity manganese carboxylate clusters are a particularly intriguing area, with the potential for creating nanoscale magnetic materials. ufl.edu

The integration of Manganese bis(dimethylhexanoate) into hybrid materials is another promising direction. For example, incorporating the complex into polymer matrices could lead to new materials with enhanced thermal stability or specific catalytic activities. Studies on other manganese carboxylates have shown that they can improve the thermal stability of polymers like polyethylene. scialert.net

Interdisciplinary Research with Biological and Environmental Systems

The biological relevance of manganese is well-established, most notably its crucial role in the oxygen-evolving complex (OEC) of photosystem II, which is responsible for water oxidation in plants. ufl.educapes.gov.br This natural paradigm provides a rich source of inspiration for future interdisciplinary research involving Manganese bis(dimethylhexanoate).

A key research direction will be the development of biomimetic catalysts for water oxidation. nih.gov Manganese carboxylate complexes have been studied as structural and functional models of the OEC. ufl.edu By designing novel ligand environments around a manganese core, potentially incorporating dimethylhexanoate moieties, researchers can aim to create more efficient and robust catalysts for artificial photosynthesis. The use of carboxylate-rich ligands in manganese(II) complexes as precursors for water oxidation catalysts is a step in this direction. nih.gov The fabrication of holistic functional biomimetic composites, for instance by combining manganese oxide nanosheets with modified graphene, has shown significantly enhanced water oxidation activity. rsc.org

The interaction of Manganese bis(dimethylhexanoate) with biological systems is another area ripe for exploration. The carboxylate groups on the manganese-stabilizing protein are known to be essential for its binding to photosystem II. nih.gov Investigating how synthetic manganese carboxylates interact with proteins and other biological macromolecules could provide insights into their potential applications in biomedicine or as probes for biological processes. The development of biomimetic manganese-catalases based on dimeric manganese complexes for potential antioxidant applications is an example of such interdisciplinary work. figshare.com

From an environmental perspective, manganese-based materials are being explored for remediation applications. For instance, certain bacteria utilize manganese oxidation for the removal of manganese from contaminated water, a process that can involve binding to carboxylate groups on the cell wall. nih.gov Research into the environmental fate and potential applications of Manganese bis(dimethylhexanoate) in remediation technologies could be a valuable contribution. Manganese oxides are also considered promising catalysts for the treatment of volatile organic compounds. alfachemic.com

Q & A

Q. What synthetic methodologies are recommended for preparing manganese bis(dimethylhexanoate) with high purity?

Manganese bis(dimethylhexanoate) is typically synthesized via substitution reactions involving manganese precursors and dimethylhexanoate ligands. A validated method involves refluxing methyl 6-bromo-2,2-dimethylhexanoate with a manganese salt (e.g., MnCl₂) in methanol, followed by hydrolysis using NaOH to yield the carboxylate complex . Purity can be ensured through recrystallization in aprotic solvents like acetonitrile, as demonstrated in studies on analogous manganese(II) complexes .

Q. How can researchers characterize the structural and thermal stability of manganese bis(dimethylhexanoate)?

- Structural analysis : Single-crystal X-ray diffraction (SCXRD) is the gold standard, utilizing software like SHELXS97/SHELXL97 for structure refinement. Key geometric parameters (e.g., Mn–O bond lengths: ~2.18 Å) and coordination geometry (distorted octahedral) should be validated against crystallographic databases .

- Thermal stability : Thermogravimetric analysis (TGA) under inert atmospheres reveals decomposition temperatures, while differential scanning calorimetry (DSC) identifies phase transitions. For example, analogous manganese carboxylates decompose above 200°C, releasing CO₂ and hydrocarbons .

Q. What solvents are optimal for solubility studies, and how do they influence reactivity?

Acetonitrile is widely used due to its moderate polarity and compatibility with manganese(II) complexes. Solubility can be quantified via UV-Vis spectroscopy by monitoring ligand-to-metal charge transfer (LMCT) bands. Polar aprotic solvents (e.g., DMSO) may enhance reactivity in catalytic applications but risk ligand displacement, as observed in manganese-sulfoxide complexes .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported coordination geometries of manganese bis(dimethylhexanoate) derivatives?

Discrepancies often arise from ligand flexibility or solvent interactions. Researchers should:

- Compare bond angles (e.g., O–Mn–O: ~85–95°) and Jahn-Teller distortions across multiple SCXRD datasets .

- Use density functional theory (DFT) to model electronic effects, validating results against experimental bond lengths (e.g., Mn–N: ~2.32 Å in pyridine-based ligands) .

- Analyze hydrogen bonding networks (e.g., O–H···O interactions at ~2.55 Å) to assess solvent influence on geometry .

Q. What experimental strategies mitigate decomposition risks during catalytic applications of manganese bis(dimethylhexanoate)?

- Inert atmospheres : Conduct reactions under argon/nitrogen to prevent oxidation of Mn(II) to Mn(III/IV).

- Ligand stabilization : Introduce electron-donating substituents (e.g., methoxy groups) to enhance ligand-metal binding, as shown in manganese-phenolate complexes .

- Kinetic monitoring : Use in-situ FTIR or EPR spectroscopy to detect intermediates (e.g., Mn–O radicals) and adjust reaction conditions dynamically .

Q. How do conflicting reports on the compound’s redox behavior inform experimental design for oxidation studies?

Contradictions may stem from solvent polarity or counterion effects. To address this:

- Perform cyclic voltammetry (CV) in varying solvents (e.g., acetonitrile vs. DMF) to compare redox potentials.

- Cross-reference with manganese triflimide (Mn(NTf₂)₂) studies, where NTf₂⁻ ligands stabilize higher oxidation states .

- Use X-ray absorption spectroscopy (XAS) to probe oxidation-state-specific pre-edge features .

Methodological Considerations

Q. What protocols ensure safe handling of manganese bis(dimethylhexanoate) in oxygen-sensitive reactions?

- Storage : Keep under inert gas (argon) in amber vials to prevent moisture/oxygen ingress .

- Decomposition mitigation : Avoid contact with HCl or strong oxidizers, which release toxic chlorine gas (observed in analogous manganese carboxylates) .

- Waste disposal : Neutralize with aqueous bicarbonate before disposal, as recommended for metal carboxylates .

Q. How can researchers validate computational models against experimental data for this compound?

- Parameterization : Use crystallographic data (e.g., bond lengths/angles) to calibrate DFT functionals (e.g., B3LYP).

- Spectroscopic alignment : Compare calculated IR/Raman spectra with experimental data, focusing on Mn–O stretching modes (~450–500 cm⁻¹) .

- Thermodynamic consistency : Ensure simulated decomposition pathways (e.g., ligand dissociation energies) match TGA/DSC results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.